molecular formula C15H11ClFN3O2 B3071568 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011398-61-0

5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3071568
CAS RN: 1011398-61-0
M. Wt: 319.72 g/mol
InChI Key: YSSWRFOBGKMMFR-UHFFFAOYSA-N
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Description

The compound is a pyrazolopyridine derivative, which is a class of compounds that contain a pyrazole ring fused to a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyridine ring is a six-membered ring with one nitrogen atom . This compound has several substituents on its rings, including a chloro group, a fluorophenyl group, two methyl groups, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolopyridine core would likely contribute to the compound’s aromaticity, making it relatively stable .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the chloro and fluoro groups could potentially be replaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could increase its solubility in water .

Scientific Research Applications

Antimicrobial and Antiviral Activities

Pyridine compounds, such as the one , have been noted for their therapeutic properties, including antimicrobial and antiviral activities . They interact with specific proteins, defining the antimicrobial and antiviral selectivity for the target molecule .

Antitumor Activity

Pyridine compounds also exhibit antitumor properties . This makes them a potential candidate for cancer research and treatment.

Analgesic Properties

These compounds have been found to have analgesic (pain-relieving) properties . This suggests potential applications in pain management and treatment.

Anti-inflammatory Activity

The anti-inflammatory properties of pyridine compounds make them useful in the treatment of conditions characterized by inflammation .

Antioxidant Properties

Pyridine compounds have been found to exhibit antioxidant properties . This suggests potential applications in the prevention of diseases related to oxidative stress.

Synthesis of Biaryl Amides

5-Chloro-2-fluorophenylboronic acid, a compound related to the one , has been used in Suzuki cross-coupling reactions for the synthesis of biaryl amides . These amides have shown muscarinic acetylcholine receptor subtype M1 agonistic activity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Pyrazolopyridines have been found to have various biological activities, such as inhibitory activity against certain enzymes .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound could involve further exploration of its potential uses, based on its structure and properties. For example, if it shows promising biological activity, it could be investigated further as a potential pharmaceutical compound .

properties

IUPAC Name

5-chloro-1-(2-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O2/c1-7-11-12(15(21)22)13(16)8(2)18-14(11)20(19-7)10-6-4-3-5-9(10)17/h3-6H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSWRFOBGKMMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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